6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazole with halo carbonyl compounds. One common method includes the use of 2-aminothiazole and 3-methylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
- 6-p-Tolyl-2,3-dihydro-imidazo[2,1-b]thiazole
- Ethyl 4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl ether
Uniqueness
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
1432681-02-1 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-(3-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-3-2-4-9(7-8)10-11(13)15-5-6-16-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
CKNFTTYQIVZXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
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